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Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B10800321 Get Quote

In the landscape of therapeutic agents targeting the renin-angiotensin system (RAS), the non-

peptide compound AVE 0991 has emerged as a significant synthetic agonist of the Mas

receptor, mimicking the actions of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)]. This

guide provides a detailed comparison of the efficacy of AVE 0991 versus Ang-(1-7), presenting

supporting experimental data, detailed methodologies, and visual representations of their

shared signaling pathways. This objective analysis is intended for researchers, scientists, and

drug development professionals investigating the therapeutic potential of the protective arm of

the RAS.

Molecular and Functional Comparison
AVE 0991 was developed as a non-peptide mimic of Ang-(1-7) to overcome the

pharmacokinetic limitations of the native peptide, such as its short half-life and susceptibility to

degradation. Both molecules exert their effects primarily through the G-protein coupled Mas

receptor, initiating a signaling cascade that often counteracts the detrimental effects of the

classical RAS axis mediated by Angiotensin II and its AT1 receptor.

Data Presentation: Quantitative Efficacy
The following tables summarize key quantitative data from various experimental studies,

offering a direct comparison of the potency and efficacy of AVE 0991 and Ang-(1-7) in different

biological contexts.

Table 1: Receptor Binding Affinity
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Compound Assay System IC50 Value Reference

AVE 0991

[125I]-Ang-(1-7)

binding to bovine

aortic endothelial cell

membranes

21 ± 35 nmol/L [1]

Angiotensin-(1-7)

[125I]-Ang-(1-7)

binding to bovine

aortic endothelial cell

membranes

220 ± 280 nmol/L [1]

AVE 0991

[125I]-Ang-(1-7)

binding to Mas-

transfected COS cells

4.75 x 10-8 M [2]

Notably, in bovine aortic endothelial cell membranes, AVE 0991 demonstrated an

approximately 10-fold higher affinity for the Ang-(1-7) binding site compared to Ang-(1-7) itself.

[3]

Table 2: In Vitro Efficacy - Endothelial Function

Compound
(Concentration
)

Cell Type Measurement Result Reference

AVE 0991 (10

µmol/L)

Bovine Aortic

Endothelial Cells

Peak NO

Release
295 ± 20 nmol/L [1][3]

Angiotensin-(1-7)

(10 µmol/L)

Bovine Aortic

Endothelial Cells

Peak NO

Release
270 ± 25 nmol/L [1][3]

AVE 0991 (10

µmol/L)

Bovine Aortic

Endothelial Cells

Peak O2-

Release
18 ± 2 nmol/L [1][3]

Angiotensin-(1-7)

(10 µmol/L)

Bovine Aortic

Endothelial Cells

Peak O2-

Release
20 ± 4 nmol/L [1][3]
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While peak nitric oxide (NO) concentrations were similar, the amount of bioactive NO released

was approximately five times higher for AVE 0991 compared to Ang-(1-7).[1][3]

Table 3: In Vivo Efficacy - Various Models

Compound Animal Model Dose Effect Reference

AVE 0991
Water-loaded

C57BL/6 mice

0.58 nmol/g body

weight

Significant

reduction in

urinary volume

[4]

AVE 0991
Obese Zucker

rats

0.5 mg/kg

BW/day (osmotic

minipumps)

Improved

glucose

metabolism in

skeletal muscle

[5]

Angiotensin-(1-7)

Dextran sulfate

sodium (DSS)-

induced colitis in

mice

0.01-0.06 mg/kg

(daily i.p.

injections)

Amelioration of

colitis
[6]

AVE 0991
DSS-induced

colitis in mice

1, 20, and 40

mg/kg (daily i.p.

injections)

Restoration of

body weight loss
[7]

AVE 0991
Myocardial

infarction in rats
1 mg/kg

Attenuated heart

failure
[8]

Angiotensin-(1-7)

Myocardial

ischemia/reperfu

sion in isolated

rat hearts

0.22 nmol/L

(perfused)

Cardioprotective

effects
[9]

Signaling Pathways and Experimental Workflows
The activation of the Mas receptor by both AVE 0991 and Ang-(1-7) triggers a cascade of

intracellular events that contribute to their observed physiological effects.
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Caption: Signaling pathway of AVE 0991 and Angiotensin-(1-7).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b10800321?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates a general experimental workflow for comparing the in vivo

effects of AVE 0991 and Angiotensin-(1-7) in an animal model of disease.

In Vivo Efficacy Comparison Workflow

Induce Disease Model in Animals
(e.g., Colitis, Myocardial Infarction)

Randomly Assign to Treatment Groups

Control Group
(Vehicle) AVE 0991 Treatment Group Angiotensin-(1-7) Treatment Group

Administer Treatments
(e.g., i.p. injection, osmotic minipump)

Monitor Physiological Parameters
(e.g., body weight, blood pressure)

Endpoint Analysis
(e.g., tissue collection, histological analysis, biomarker measurement)

Statistical Analysis and Comparison
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Caption: Experimental workflow for in vivo comparison.

Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of AVE 0991

and Angiotensin-(1-7).

Radioligand Binding Assay
Objective: To determine the binding affinity of AVE 0991 and Ang-(1-7) to the Ang-(1-7)

receptor.

Method:

Bovine aortic endothelial cell membranes were prepared.

Membranes were incubated with [125I]-Ang-(1-7) and increasing concentrations of either

unlabeled AVE 0991 or unlabeled Ang-(1-7).

The reaction was terminated by rapid filtration, and the radioactivity bound to the filters

was measured.

IC50 values were calculated from competition binding curves.[1][3]

Measurement of Nitric Oxide and Superoxide Release
Objective: To compare the ability of AVE 0991 and Ang-(1-7) to stimulate NO and superoxide

(O2-) release from endothelial cells.

Method:

Primary cultures of bovine aortic endothelial cells were grown to confluence.

Electrochemical nanosensors selective for NO and O2- were placed on the cell surface.

AVE 0991 or Ang-(1-7) was added to the cells.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b10800321?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/12468568/
https://www.ahajournals.org/doi/10.1161/01.hyp.0000037979.53963.8f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The release of NO and O2- was measured directly and simultaneously.[1][3]

In Vivo Murine Model of Colitis
Objective: To evaluate the anti-inflammatory effects of AVE 0991 and Ang-(1-7) in a model of

inflammatory bowel disease.

Method:

Colitis was induced in mice by administering dextran sulfate sodium (DSS) in their drinking

water.

Mice were treated daily with intraperitoneal (i.p.) injections of either vehicle, Ang-(1-7)

(0.01-1 mg/kg), or AVE 0991 (1-40 mg/kg).[6][7]

Disease activity was assessed by monitoring body weight, colon length, and histological

scoring of inflammation.[6][7]

Conclusion
The available experimental data consistently demonstrate that AVE 0991 is a potent and

effective non-peptide agonist of the Mas receptor, successfully mimicking and, in some

aspects, enhancing the beneficial effects of Angiotensin-(1-7). Its improved pharmacokinetic

profile, including a longer half-life and resistance to degradation, makes it a promising

therapeutic candidate for a variety of conditions where the protective arm of the RAS is

implicated, such as cardiovascular diseases, kidney disease, and inflammatory disorders.[7]

While Ang-(1-7) remains the endogenous standard, AVE 0991 represents a significant

advancement in the development of Mas receptor agonists with clinical potential. Further

research is warranted to fully elucidate the comparative long-term effects and safety profiles of

these two important molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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